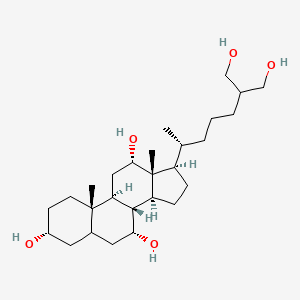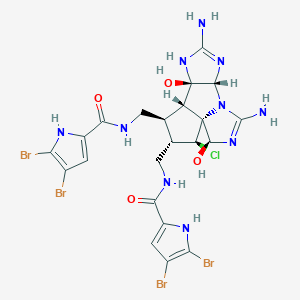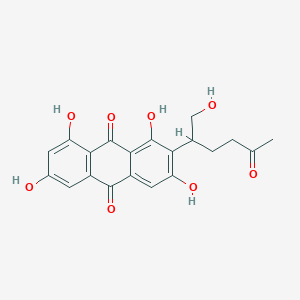
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versicolorone tricyclic form is the tricyclic anthraquinone form of versicolorone. It is a versicolorone and a tetrahydroxyanthraquinone. It is a conjugate acid of a versicolorone(1-).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone has demonstrated potential in antibacterial applications. A study by Nurbayti, Mujahidin, and Syah (2022) synthesized related anthraquinone derivatives and tested their antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli. These compounds showed varying degrees of antibacterial efficacy, indicating their potential for further research in this area (Nurbayti, Mujahidin, & Syah, 2022).
Antiviral Properties
The anthraquinone derivatives have also been studied for their antiviral properties. Zhao et al. (2015) isolated anthraquinones from Knoxia valerianoides roots, which exhibited inhibitory effects on Coxsackie virus B3 replication. This suggests the potential of such compounds, including 1,3,6,8-tetrahydroxy anthraquinone derivatives, in antiviral drug development (Zhao et al., 2015).
Cytotoxic Effects
Research on the cytotoxic effects of anthraquinone derivatives, including those structurally similar to 1,3,6,8-tetrahydroxy anthraquinone, has been significant. Wei et al. (2000) synthesized 1,3-dihydroxy-9,10-anthraquinone derivatives and evaluated their in vitro inhibition of various cancer cell lines. These compounds displayed notable inhibitory activity, suggesting their potential as chemotherapeutic agents (Wei et al., 2000).
Anticancer Potential
The anticancer potential of anthraquinone derivatives is a notable area of research. Mukherjee et al. (2014) studied the acetylation of hydroxy-anthraquinones, which led to an enhanced superoxide formation and improved cytotoxicity against cancer cells. This research indicates that structural modifications of anthraquinones can potentially increase their efficacy in cancer treatment (Mukherjee et al., 2014).
DNA Interaction Studies
Understanding the interaction of anthraquinones with DNA is crucial for developing effective drugs. Guin, Mandal, and Das (2012) conducted a study on the DNA binding properties of hydroxy-anthraquinone compounds, finding insights into their possible modes of action within cells. This research is vital for developing new anthraquinone-based therapeutics (Guin, Mandal, & Das, 2012).
Eigenschaften
Produktname |
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone |
|---|---|
Molekularformel |
C20H18O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c1-8(22)2-3-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3 |
InChI-Schlüssel |
HORUZDQRRJSTED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)

![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)
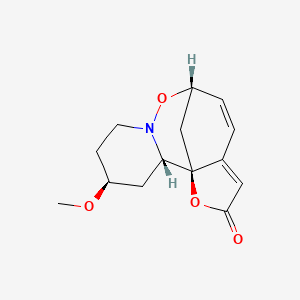


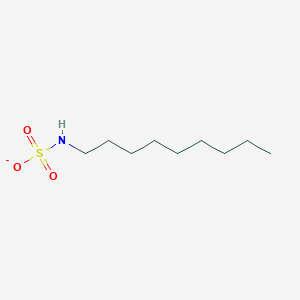


![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
